

## The Impact of SHR168442 on Keratinocyte Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SHR168442 is a novel, potent, and selective small-molecule antagonist of the Retinoid-related Orphan Receptor gamma t (RORyt).[1][2][3][4] RORyt is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of proinflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2][3] The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, a chronic autoimmune skin disease characterized by inflammation and keratinocyte hyperproliferation.[1][2] SHR168442 is being developed as a topical treatment for mild to moderate psoriasis, with a design that ensures high skin exposure and low systemic absorption to minimize potential side effects.[1][2][3] This document provides an in-depth technical guide on the core mechanism by which SHR168442 indirectly impacts keratinocyte proliferation.

## **Data Presentation**

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of SHR168442.

Table 1: In Vitro Activity of SHR168442



| Assay                               | Target/Cell<br>Type                              | Parameter | Value      | Reference |
|-------------------------------------|--------------------------------------------------|-----------|------------|-----------|
| RORy Antagonist<br>Activity         | Human RORy<br>Ligand Binding<br>Domain           | IC50      | 8 nM       | [1]       |
| RORy<br>Transcriptional<br>Activity | HEK293T cells                                    | IC50      | 15 ± 9 nM  | [1]       |
| IL-17A Secretion<br>Inhibition      | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50      | 20 nM      | [1]       |
| IL-17A Secretion<br>Inhibition      | Mouse<br>Splenocytes                             | IC50      | 54 ± 12 nM | [3]       |

Table 2: In Vivo Efficacy of SHR168442 in Psoriasis Mouse Models

| Model                                   | Treatment                               | Parameter                                        | Result                                                                              | Reference |
|-----------------------------------------|-----------------------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|-----------|
| Imiquimod<br>(IMQ)-Induced<br>Psoriasis | 4% and 8% SHR168442 topical application | Erythema,<br>Scaling, and<br>Thickness<br>Scores | Significant dose-<br>dependent<br>reduction in<br>scores compared<br>to vehicle.[5] | [5]       |
| IL-23-Induced<br>Psoriasis              | 4% and 8% SHR168442 topical application | Clinical Scores                                  | Significant dose-<br>dependent<br>reduction in<br>clinical scores.[1]               | [1]       |
| Imiquimod<br>(IMQ)-Induced<br>Psoriasis | 8% SHR168442<br>topical<br>application  | Skin Exposure<br>vs. Plasma<br>Exposure          | High exposure in skin, low in plasma.                                               | [1][2][3] |



## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## LanthaScreen® TR-FRET RORy Coactivator Assay

This assay quantifies the ability of **SHR168442** to inhibit the interaction between the RORy ligand-binding domain (LBD) and a coactivator peptide.[6][7][8][9][10]

#### Materials:

- RORy-LBD-GST fusion protein
- Terbium-labeled anti-GST antibody
- Fluorescein-labeled coactivator peptide (D22)
- Test compound (SHR168442)
- Assay buffer
- 384-well microplates

#### Procedure:

- Prepare serial dilutions of SHR168442 in DMSO.
- Add 2 μL of the diluted compound to the assay plate.
- Prepare a 2X mixture of RORy-LBD-GST and Terbium-anti-GST antibody in assay buffer.
- Add 10 μL of the protein-antibody mixture to the wells containing the compound.
- Incubate for 1 hour at room temperature.
- Prepare a 2X solution of Fluorescein-D22 coactivator peptide in assay buffer.
- Add 10 μL of the coactivator peptide solution to the wells.



- Incubate for 1 hour at room temperature, protected from light.
- Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).
- Calculate the 520/495 nm emission ratio and plot against the compound concentration to determine the IC<sub>50</sub> value.

## **IL-17A Secretion Assay from Human PBMCs**

This assay measures the inhibitory effect of **SHR168442** on the production of IL-17A by activated human immune cells.[11][12][13][14][15]

#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS
- Cell stimulation cocktail (e.g., PMA and Ionomycin, or CytoStim)
- Test compound (SHR168442)
- Human IL-17A ELISA kit
- 96-well cell culture plates

#### Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Seed the PBMCs in a 96-well plate at a density of 2 x 10<sup>5</sup> cells/well in RPMI-1640 medium.
- Prepare serial dilutions of SHR168442 and add to the wells.
- Add the cell stimulation cocktail to the wells to induce IL-17A production.
- Incubate the plate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.



- Centrifuge the plate and collect the supernatant.
- Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit according to the manufacturer's instructions.
- Plot the IL-17A concentration against the **SHR168442** concentration to calculate the IC<sub>50</sub> value.

## **Imiquimod (IMQ)-Induced Psoriasis Mouse Model**

This in vivo model is used to assess the efficacy of topical **SHR168442** in a psoriasis-like skin inflammation model.[16][17][18][19][20][21]

#### Animals:

BALB/c or C57BL/6 mice (female, 8-10 weeks old)

#### Procedure:

- · Shave the dorsal skin of the mice.
- Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and right ear for 5-6 consecutive days.[16]
- Topically apply the vehicle (e.g., Vaseline) or **SHR168442** formulated in the vehicle to the inflamed skin, typically starting on day 2 after the first IMQ application.
- Monitor the mice daily for body weight and clinical signs of inflammation.
- Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4. The cumulative score reflects the overall disease severity.
- At the end of the study, euthanize the mice and collect skin and blood samples for further analysis (e.g., histology, cytokine levels).

## **IL-23-Induced Psoriasis Mouse Model**



This model evaluates the therapeutic effect of **SHR168442** in a more targeted, cytokine-driven model of psoriasis.[17][21][22][23][24]

#### Animals:

C57BL/6 mice (female, 8-10 weeks old)

#### Procedure:

- Administer intradermal injections of recombinant mouse IL-23 (e.g., 500 ng in 20 μL PBS) into the ear pinna daily for 4 consecutive days.
- Topically apply the vehicle or **SHR168442** to the ear starting from day 0.
- Measure ear thickness daily using a caliper.
- At the end of the experiment, collect ear tissue for histological analysis and measurement of inflammatory cytokine levels.

# Mandatory Visualizations Signaling Pathways and Experimental Workflows



Click to download full resolution via product page

Caption: **SHR168442** inhibits RORyt in Th17 cells, reducing IL-17 secretion and its proproliferative signaling in keratinocytes.





Click to download full resolution via product page

Caption: Workflow for evaluating **SHR168442**'s efficacy from in vitro assays to in vivo models and subsequent analysis.

## **Mechanism of Action on Keratinocyte Proliferation**

Current evidence indicates that **SHR168442** impacts keratinocyte proliferation through an indirect mechanism, primarily by suppressing the production of IL-17A from Th17 cells.

## Inhibition of the RORyt/IL-17 Axis

SHR168442 acts as a potent antagonist of RORyt, the master regulator of Th17 cell differentiation and function.[1][2][3] By binding to the ligand-binding domain of RORyt, SHR168442 inhibits its transcriptional activity.[1] This leads to a significant reduction in the expression of RORyt target genes, including IL17A and IL17F.[1][2][3] The decreased transcription results in lower secretion of IL-17A from Th17 cells, as demonstrated in studies using human PBMCs and mouse splenocytes.[1][3]

## **IL-17A-Mediated Keratinocyte Hyperproliferation**

## Foundational & Exploratory





In the psoriatic microenvironment, elevated levels of IL-17A act directly on keratinocytes, which express the IL-17 receptor (a heterodimer of IL-17RA and IL-17RC).[25][26][27] The binding of IL-17A to its receptor triggers several downstream signaling pathways that collectively promote keratinocyte hyperproliferation and inhibit their normal differentiation, contributing to the thickened epidermis (acanthosis) characteristic of psoriatic plaques.[27][28][29]

Key signaling pathways activated by IL-17A in keratinocytes include:

- TRAF4-ERK5 Axis: IL-17A stimulation leads to the recruitment of TRAF4 to the IL-17 receptor complex, which in turn activates the MEKK3-ERK5 signaling cascade.[30][31][32]
   This pathway promotes the expression of genes involved in cell proliferation, such as c-myc.
   [31]
- PI3K/Akt Pathway and C/EBPα Downregulation: IL-17A can activate the PI3K/Akt signaling pathway, which leads to the downregulation of CCAAT/enhancer-binding protein alpha (C/EBPα).[25][33] C/EBPα is a negative regulator of cell proliferation; therefore, its suppression by IL-17A removes a brake on the cell cycle, leading to increased keratinocyte proliferation.[25][33]
- STAT1/STAT3 Activation: IL-17A has been shown to upregulate the expression of Keratin 17 (K17), a hallmark of psoriasis, through STAT1- and STAT3-dependent mechanisms.[34]
   While K17 is primarily a structural protein, its overexpression is associated with the hyperproliferative state of psoriatic keratinocytes.

By reducing the amount of available IL-17A in the skin, **SHR168442** effectively dampens these pro-proliferative signals to keratinocytes. This leads to a normalization of keratinocyte turnover, a reduction in epidermal thickness, and an overall improvement in the clinical signs of psoriasis, as observed in the IMQ- and IL-23-induced mouse models.[1][5]

## Conclusion

SHR168442 is a promising topical RORyt antagonist that addresses the hyperproliferative state of keratinocytes in psoriasis through an indirect, yet highly effective, anti-inflammatory mechanism. By inhibiting the production of IL-17A from Th17 cells, SHR168442 interrupts a key pathogenic cytokine axis, leading to a reduction in the downstream signaling events that drive keratinocyte hyperproliferation. The preclinical data, demonstrating potent in vitro activity and



significant in vivo efficacy with a favorable skin-restricted exposure profile, support the continued development of **SHR168442** as a targeted therapy for mild to moderate psoriasis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of a novel RORy antagonist with skin-restricted exposure for topical treatment of mild to moderate psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHR-168442 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Demonstration of LanthaScreen<sup>™</sup> TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary\_ki [bindingdb.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. Th17 cell frequency and IL-17A concentrations in peripheral blood mononuclear cells and vitreous fluid from patients with diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontierspartnerships.org [frontierspartnerships.org]

## Foundational & Exploratory





- 17. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Hooke Contract Research Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 20. imavita.com [imavita.com]
- 21. researchgate.net [researchgate.net]
- 22. imavita.com [imavita.com]
- 23. Hooke Contract Research IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 24. IL-23-Induced Psoriasis Model Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. IL-17 promotes keratinocyte proliferation via the downregulation of C/EBPα PMC [pmc.ncbi.nlm.nih.gov]
- 26. Interleukin-17A and Keratinocytes in Psoriasis [mdpi.com]
- 27. Interleukin-17A and Keratinocytes in Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 28. pnas.org [pnas.org]
- 29. The IL-23/T17 pathogenic axis in psoriasis is amplified by keratinocyte responses PMC [pmc.ncbi.nlm.nih.gov]
- 30. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4–ERK5 axis PMC [pmc.ncbi.nlm.nih.gov]
- 31. rupress.org [rupress.org]
- 32. A novel IL-17 signaling pathway controlling keratinocyte proliferation and tumorigenesis via the TRAF4-ERK5 axis PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. IL-17 promotes keratinocyte proliferation via the downregulation of C/EBPα PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. files.core.ac.uk [files.core.ac.uk]
- To cite this document: BenchChem. [The Impact of SHR168442 on Keratinocyte Proliferation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430605#shr168442-s-impact-on-keratinocyte-proliferation]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com